Cas no 2227854-65-9 ((2S)-4-(pyrazin-2-yl)butan-2-amine)

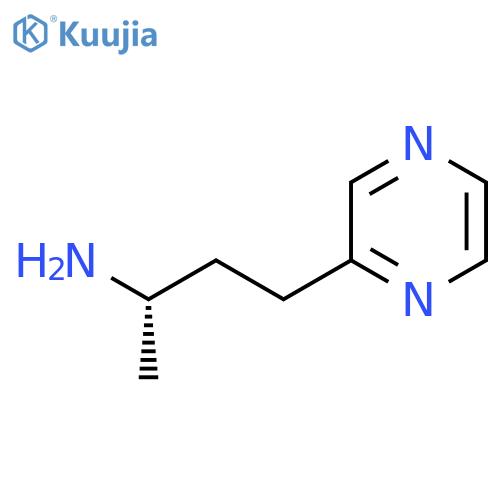

2227854-65-9 structure

商品名:(2S)-4-(pyrazin-2-yl)butan-2-amine

(2S)-4-(pyrazin-2-yl)butan-2-amine 化学的及び物理的性質

名前と識別子

-

- 2227854-65-9

- EN300-1831460

- (2S)-4-(pyrazin-2-yl)butan-2-amine

-

- インチ: 1S/C8H13N3/c1-7(9)2-3-8-6-10-4-5-11-8/h4-7H,2-3,9H2,1H3/t7-/m0/s1

- InChIKey: STMVDQRRHCHFHY-ZETCQYMHSA-N

- ほほえんだ: N[C@@H](C)CCC1C=NC=CN=1

計算された属性

- せいみつぶんしりょう: 151.110947427g/mol

- どういたいしつりょう: 151.110947427g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 106

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0

(2S)-4-(pyrazin-2-yl)butan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1831460-1.0g |

(2S)-4-(pyrazin-2-yl)butan-2-amine |

2227854-65-9 | 1g |

$2019.0 | 2023-06-01 | ||

| Enamine | EN300-1831460-10.0g |

(2S)-4-(pyrazin-2-yl)butan-2-amine |

2227854-65-9 | 10g |

$8680.0 | 2023-06-01 | ||

| Enamine | EN300-1831460-0.25g |

(2S)-4-(pyrazin-2-yl)butan-2-amine |

2227854-65-9 | 0.25g |

$1858.0 | 2023-06-01 | ||

| Enamine | EN300-1831460-2.5g |

(2S)-4-(pyrazin-2-yl)butan-2-amine |

2227854-65-9 | 2.5g |

$3957.0 | 2023-06-01 | ||

| Enamine | EN300-1831460-0.1g |

(2S)-4-(pyrazin-2-yl)butan-2-amine |

2227854-65-9 | 0.1g |

$1777.0 | 2023-06-01 | ||

| Enamine | EN300-1831460-0.05g |

(2S)-4-(pyrazin-2-yl)butan-2-amine |

2227854-65-9 | 0.05g |

$1696.0 | 2023-06-01 | ||

| Enamine | EN300-1831460-0.5g |

(2S)-4-(pyrazin-2-yl)butan-2-amine |

2227854-65-9 | 0.5g |

$1938.0 | 2023-06-01 | ||

| Enamine | EN300-1831460-5.0g |

(2S)-4-(pyrazin-2-yl)butan-2-amine |

2227854-65-9 | 5g |

$5854.0 | 2023-06-01 |

(2S)-4-(pyrazin-2-yl)butan-2-amine 関連文献

-

1. Water

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

2227854-65-9 ((2S)-4-(pyrazin-2-yl)butan-2-amine) 関連製品

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量